molecular formula C11H9FN2 B1393094 6-(3-Fluorophenyl)pyridin-3-amine CAS No. 1214327-17-9

6-(3-Fluorophenyl)pyridin-3-amine

Cat. No. B1393094
M. Wt: 188.2 g/mol
InChI Key: IMIGZVVRMOBRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3-Fluorophenyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H9FN2. It has a molecular weight of 188.20 g/mol . This compound is a part of the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Molecular Structure Analysis

The InChI code for “6-(3-Fluorophenyl)pyridin-3-amine” is 1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2 . The Canonical SMILES is C1=CC(=CC(=C1)F)C2=NC=C(C=C2)N .


Physical And Chemical Properties Analysis

“6-(3-Fluorophenyl)pyridin-3-amine” has a molecular weight of 188.20 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 1. The Exact Mass is 188.07497646 g/mol and the Monoisotopic Mass is also 188.07497646 g/mol. The Topological Polar Surface Area is 38.9 Ų. It has a Heavy Atom Count of 14 and a Complexity of 186 .

Scientific Research Applications

Anticancer Properties

  • Anticancer Agent Synthesis : Novel amine derivatives of a compound structurally related to 6-(3-Fluorophenyl)pyridin-3-amine have been synthesized and demonstrated significant in vitro anticancer activity against various human cancer cell lines (Vinayak, Sudha, & Lalita, 2017).
  • Cancer Kinase Activity : Alterations in the structure of a related compound led to a loss of p38α MAP kinase inhibition, but it retained activity against key cancer kinases, highlighting its potential in cancer therapy (Abu Thaher et al., 2012).

Chemical Synthesis and Material Science

  • Organic Compound Design : New mono(imino)pyridine ligands, including derivatives of 6-(3-Fluorophenyl)pyridin-3-amine, have been designed, showing potential applications in the synthesis of polymers and other organic compounds (Zhang et al., 2021).
  • Polymer Light Emitting Diodes : The compound's derivatives have been used in the development of polymer light-emitting diodes, particularly in tuning emission spectra (Cho et al., 2010).

Chemical Sensing

  • Nerve Agent Detection : Derivatives of 6-(3-Fluorophenyl)pyridin-3-amine have been employed in developing chemosensors for detecting nerve-agent mimics, demonstrating their utility in chemical threat detection (Cai, Li, & Song, 2017).

Coordination Chemistry

  • Coordination Polymer Synthesis : The compound and its derivatives have been instrumental in synthesizing coordination polymers, with implications in materials science and catalysis (Metherell & Ward, 2018).

properties

IUPAC Name

6-(3-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIGZVVRMOBRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673334
Record name 6-(3-Fluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)pyridin-3-amine

CAS RN

1214327-17-9
Record name 6-(3-Fluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask was added 2-(3-fluorophenyl)-5-nitropyridine (3.8 g, 17 mmol), Pd/C (0.5 g) and methanol (100 mL). The reaction was stirred for 4 hours under hydrogen atmosphere by attaching a hydrogen balloon. The reaction was flushed with nitrogen and the solid was removed by filtration. The solvent was removed by rotary evaporation to give 6-(3-fluorophenyl)pyridin-3-amine 219-1 as brown solid. MS m/z 189.1 (M+1).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(3-Fluorophenyl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(3-Fluorophenyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.